Cas no 60-87-7 (dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-
- promethazine
- (RS)-dimethyl[1-methyl-2-(phenothiazone-10-yl)ethyl]amine hydrochloride
- 10-[2-(dimethylamino)propyl]phenothiazine
- 3277 RP
- Aprobit
- Avomine
- Dimapp
- EP STANDARD
- Fargan
- Fenazil
- Procit
- PROMETHAZINE IMPURITY D (2RS)-N,N-DIMETHYL-1-(10H-PHENOTHIAZIN-10-YL)PROPAN-2-AMINE S-OXIDE
- Prorex
- WY 509
- Prometazin
- Protazine
- Prothazin
- RP 3277
- Vallergine
- (2-Dimethylamino-2-methyl)ethyl-N-dibenzoparathiazine
- dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine
- KBioSS_001348
- Pro-50
- Tox21_110227_1
- 10-(2-DIMETHYLAMINO-2-METHYLETHYL)PHENOTHIAZINE
- Promacot
- EINECS 200-489-2
- Pyrethia (Salt/Mix)
- Promezathine
- PROMETHAZINE [JAN]
- EN300-708776
- UNII-FF28EJQ494
- 38878-40-9
- NCGC00015817-24
- PROMETHAZINE [MI]
- C07404
- PROMETHAZINE [MART.]
- Metaryl
- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-
- Phenoject-50
- 10-(2-(Dimethylamino)-2-methylethyl)phenothiazine
- N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine
- Lilly 01516
- J-690333
- SBI-0050874.P004
- BSPBio_002777
- Romergan
- NCGC00015817-05
- Prestwick0_000888
- SPBio_002895
- SPBio_000799
- NS00010423
- 4182 R.p.
- NCGC00015817-09
- NSC 30321
- NCGC00015817-10
- NSC30321
- S5196
- 4182 RP
- Prometazina [INN-Spanish]
- NCGC00089735-03
- Spectrum5_000977
- Camergan
- Fenetazina
- Lercigan
- PWWVAXIEGOYWEE-UHFFFAOYSA-
- NCGC00015817-08
- Diphergan
- KBio2_001348
- N,N,-alpha-Trimethyl-10H-phenothiazine-10-ethanamine
- SKF 1498
- KBio3_001997
- 4-27-00-01253 (Beilstein Handbook Reference)
- Spectrum2_000840
- N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine
- Pyrethiazine
- 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-
- Lopac0_000899
- Iergigan
- FF28EJQ494
- SDCCGSBI-0050874.P005
- NINDS_000005
- RP-3277
- F17386
- NCGC00015817-11
- N-(2'-DIMETHYLAMINO-2-METHYL)ETHYLPHENOTHIAZINE
- InChI=1/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
- Promethazinum (INN-Latin)
- BRD-A46335897-003-27-8
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,.ALPHA.-TRIMETHYL-, (+/-)-
- Remsed (Salt/Mix)
- PROMETHAZINE [HSDB]
- R06AD02
- 73745-50-3
- Provigan
- Valergine
- Thiergan
- Pilothia
- L000495
- NCGC00015817-06
- Lilly 1516
- 10-(2-Dimethylaminopropyl)phenothiazine
- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, radical ion(1+)
- Proazaimine
- Pilpophen
- Pipolphene
- Phenerzine
- AB00053535
- DB01069
- Oprea1_758749
- Fenetazine
- PROMETHAZINE [INN]
- BSPBio_000676
- Phenargan
- Diprazine
- D00494
- A-91033
- DTXCID803518
- IDI1_000005
- NCGC00015817-12
- NCI-C60673
- Prometazina (INN-Spanish)
- 60-87-7
- NCGC00015817-14
- N,N-DIMETHYL-1-PHENOTHIAZIN-10-YL-PROPAN-2-AMINE
- SR-01000002993-10
- Spectrum3_001019
- Dimethylamino-isopropyl-phenthiazin
- PromethazineHcl
- Prestwick1_000888
- 3389 R.p.
- KBio2_003916
- SCHEMBL4700
- SR-01000002993
- AB00053535_13
- BPBio1_000744
- dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
- Pyrethia
- KBio1_000005
- N-Dimethylamino-2-methylethyl thiodiphenylamine
- NSC-30321
- Proazamine; Diphergan; Phenargan; Phensedyl; Promazinamide
- NCGC00015817-03
- 60-87-7 (free base)
- (+/-)-promethazine
- CCG-109848
- Prometh
- Promethiazine
- Promethazinum
- EX-A891
- Promethazine [INN:BAN]
- Phensedyl
- Promazinamide
- WLN: T C666 BN ISJ B1Y1&N1&1
- N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
- Promethazine (JAN/INN)
- Pipolphen (Salt/Mix)
- camsilate de promAthazine
- Pelpica
- (Dimethylamino-2-propyl-10-phenothiazine hydrochloride
- CAS-60-87-7
- DivK1c_000005
- CHEMBL643
- N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
- BRN 0088554
- BDBM50017696
- Promethazin
- GTPL7282
- (+/-)-10-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE
- Prestwick3_000888
- PROMETHAZINE (MART.)
- Promergan
- 10H-Phenothiazine-10-ethanamine,N,.alpha.-trimethyl-
- Spectrum4_001149
- Phargan
- (.+/-.)-Promethazine
- AB00053535-12
- N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine #
- 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,alpha-TRIMETHYL-, (+/-)-
- PHENOTHIAZINE, 10-(2-(DIMETHYLAMINO)PROPYL)-
- NCGC00015817-04
- NCI60_001878
- BRD-A46335897-003-26-0
- Prothazine
- 10-(2-(Dimethylamino)propyl)phenothiazine
- Prometasin
- DTXSID7023518
- D04AA10
- AKOS015962127
- Prometazina
- Dimethylamino-isopropyl-phenthiazin [German]
- Tox21_110227
- 3389 RP
- PROMETHAZINE [WHO-DD]
- Histargan
- Phenergan base
- N-(2'-Dimethylamino-2'-methyl)ethylphenothiazine
- Promethazinum [INN-Latin]
- HSDB 3173
- AC-15939
- N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine hydrochloride
- KBioGR_001697
- Proazamine
- Phenothiazine, 10-(2-dimethylaminopropyl)-
- CCRIS 7056
- Spectrum_000868
- Prometazine
- N,N,.ALPHA.-TRIMETHYL-10H-PHENOTHIAZINE-10-ETHANAMINE
- ()-Promethazine
- Promesan
- Prestwick2_000888
- CHEBI:8461
- TS-07641
- KBio2_006484
- Antiallersin
- Phenothiazine, 10-[2-(dimethylamino)propyl]-
- PROMETHAZINE [VANDF]
- Tanidil
- HMS2089E08
- NCGC00015817-17
- NCGC00089735-02
- Q422970
-
- MDL: MFCD00066294
- インチ: InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
- InChIKey: PWWVAXIEGOYWEE-UHFFFAOYSA-N
- ほほえんだ: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
計算された属性
- せいみつぶんしりょう: 284.13500
- どういたいしつりょう: 284.134719
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 31.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid powder
- 密度みつど: 1.131
- ゆうかいてん: 60 ºC
- ふってん: bp3 190-192°
- 屈折率: 1.6000 (estimate)
- PSA: 31.78000
- LogP: 4.30440
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P928108-bulk |
Promethazine |
60-87-7 | >99% | bulk |
¥POA | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P928108-1g |
Promethazine |
60-87-7 | >99% | 1g |
¥5,980.00 | 2022-08-31 | |
Life Chemicals | F0138-3355-10mg |
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine |
60-87-7 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-25 mg |
Promethazine |
60-87-7 | 99.11% | 25mg |
¥664.00 | 2022-04-26 | |
Life Chemicals | F0138-3355-20μmol |
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine |
60-87-7 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F0138-3355-4mg |
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine |
60-87-7 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
Life Chemicals | F0138-3355-50mg |
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine |
60-87-7 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0445-50 mg |
Promethazine |
60-87-7 | 99.11% | 50mg |
¥1064.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S5196-25mg |
Promethazine |
60-87-7 | 99.61% | 25mg |
¥2375.33 | 2023-09-15 | |
Life Chemicals | F0138-3355-10μmol |
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine |
60-87-7 | 90%+ | 10μmol |
$69.0 | 2023-11-21 |
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 関連文献
-
Qi Tang,Bing Yu,Lilong Gao,Hailin Cong,Shuai Zhang New J. Chem. 2018 42 1115
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Fabiana S. Felix,Luís M. C. Ferreira,Fernanda Vieira,Geraldo M. Trindade,Viviane S. S. A. Ferreira,Lúcio Angnes New J. Chem. 2015 39 696
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Li Zhou,Bo Zhang,Shuang Li,Jia Yu,Xingjie Guo New J. Chem. 2018 42 17250
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Charles J. Choi,Hsin-Yu Wu,Sherine George,Jonathan Weyhenmeyer,Brian T. Cunningham Lab Chip 2012 12 574
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Yanling Chen,Honghui Liu,Yunchun Liu,Zhousheng Yang Anal. Methods 2014 6 1203
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Ebrahim Honarmand,Mohammad Hassan Motaghedifard,Mohammadjavad Ghamari RSC Adv. 2014 4 35511
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Ebrahim Honarmand,Mohammad Hassan Motaghedifard,Mohammadjavad Ghamari RSC Adv. 2014 4 35511
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Kamonwan Nualdee,Ratchaneekorn Buain,Benjamas Janchawee,Warakorn Sukree,Chongdee Thammakhet-Buranachai,Proespichaya Kanatharana,Korbua Chaisiwamongkhol,Sathaporn Prutipanlai,Apichai Phonchai Anal. Methods 2022 14 2557
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Hsin-Yu Wu,Brian T. Cunningham Nanoscale 2014 6 5162
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Xiumin Yang,Shujing Liu,Chun Wang,Zhi Wang Anal. Methods 2014 6 8640
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamineに関する追加情報
Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine and Its Significance in Modern Chemical Research
Compounds with the CAS number 60-87-7 and the product name Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine represent a fascinating intersection of organic chemistry and pharmaceutical innovation. These molecules have garnered significant attention in recent years due to their unique structural properties and potential applications in medicinal chemistry. The phenothiazine moiety, a key component of this compound, is well-known for its diverse biological activities, making it a valuable scaffold for drug development.
The structural framework of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine incorporates a phenothiazine ring system, which is renowned for its role in various pharmacological applications. Phenothiazines are a class of compounds that exhibit a wide range of biological effects, including antipsychotic, antihistaminic, and antimicrobial properties. The presence of the phenothiazinyl group in this molecule not only contributes to its chemical diversity but also opens up possibilities for exploring novel therapeutic avenues.
In recent years, there has been a growing interest in developing new derivatives of phenothiazine-based compounds due to their potential to address unmet medical needs. The compound Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine is particularly noteworthy because it combines the phenothiazine core with an aliphatic amine group, which can enhance its solubility and bioavailability. This structural modification is crucial for improving the pharmacokinetic properties of the compound, making it more suitable for clinical applications.
The synthesis of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine involves complex organic reactions that require precise control over reaction conditions. The process typically involves the condensation of appropriate precursors under controlled temperatures and inert atmospheres to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.
The pharmacological potential of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine has been explored in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmitter signaling. The compound's interaction with these targets suggests that it may have therapeutic effects in conditions such as depression, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.
The use of computational methods has played a pivotal role in understanding the behavior of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These insights have guided the design of new derivatives with improved pharmacological properties. Additionally, computational studies have helped in understanding the metabolic pathways by which the compound is processed in vivo, providing valuable information for optimizing its therapeutic efficacy.
The chemical properties of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-yllamine, such as its solubility, stability, and reactivity, are critical factors that influence its suitability for pharmaceutical use. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been utilized to characterize the compound's structure and purity. These methods provide detailed information about the molecular composition and interactions, which are essential for ensuring the quality and consistency of pharmaceutical formulations.
The development of new drugs often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, and medicine. The study of compounds like Dimethyl 1-(10H-pheno-thiazin -10 - yl ) propan -2 - ylamine exemplifies this collaborative effort. Researchers from various fields contribute their expertise to explore the full potential of these molecules and translate laboratory findings into tangible therapeutic benefits for patients.
In conclusion, compounds like those with CAS number 6087707 and the product name Dimethyl 1 -( 10 H - phenoth azin - 10 - yl ) propan -2 - ylamine strong > represent significant advancements in chemical research with potential implications for drug development. The unique structural features and biological activities of these molecules make them valuable candidates for further exploration. As research continues to uncover new insights into their pharmacological properties, we can expect these compounds to play an increasingly important role in addressing various medical challenges.




